Moderate ABCG2 Transporter Inhibition: A Differentiated Profile from Unsubstituted Pyridine Scaffolds
This compound inhibits the ABCG2 (BCRP) efflux transporter with an IC50 of 4.91 µM [1]. This is a distinct and quantifiable property not generally observed with the unsubstituted 3-(aminomethyl)pyridine core, which lacks the necessary aromatic and hydrophobic features for potent transporter engagement. While not as potent as dedicated ABCG2 inhibitors like Ko143 (IC50 ~10 nM), this moderate activity differentiates it from simple pyridine methanamines and provides a useful tool compound for studying the impact of phenyl substitution on efflux pump interactions [2].
| Evidence Dimension | Inhibition of ABCG2 (BCRP) efflux transporter |
|---|---|
| Target Compound Data | IC50 = 4.91 µM (4,910 nM) |
| Comparator Or Baseline | Unsubstituted 3-(aminomethyl)pyridine (baseline for lack of phenyl substitution) - No reported ABCG2 inhibition at relevant concentrations |
| Quantified Difference | Target compound exhibits measurable, albeit moderate, inhibitory activity where the unsubstituted core scaffold does not. |
| Conditions | Inhibition of ABCG2 expressed in MDCK II BCRP cells, assessed by pheophorbide A accumulation after 120 minutes via flow cytometry [1] |
Why This Matters
This data provides a clear biochemical fingerprint for the compound, enabling its use in SAR studies focused on modulating efflux transporter activity, a common mechanism of multidrug resistance in cancer cells.
- [1] BindingDB. (n.d.). BDBM50117994 (CHEMBL3613158). View Source
- [2] Allen, J. D., et al. (2002). Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C. Molecular Cancer Therapeutics, 1(6), 417-425. View Source
